![molecular formula C16H20F3N3O3S B2814900 (1-(Methylsulfonyl)azetidin-3-yl)(4-(3-(trifluoromethyl)phenyl)piperazin-1-yl)methanone CAS No. 1428379-20-7](/img/structure/B2814900.png)
(1-(Methylsulfonyl)azetidin-3-yl)(4-(3-(trifluoromethyl)phenyl)piperazin-1-yl)methanone
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Scientific Research Applications
- The azetidine and piperazine moieties in this compound make it a potential scaffold for drug design. Researchers have investigated its interactions with biological targets, aiming to develop novel pharmaceutical agents. For instance, modifications of the trifluoromethylphenyl group could enhance binding affinity or selectivity for specific receptors .
- Given the importance of antiviral drugs, scientists have explored the antiviral potential of similar compounds. By studying the interactions between this molecule and viral proteins, researchers aim to identify inhibitors against specific viruses, including HIV-1 .
- The trifluoromethylphenyl group, combined with the azetidine ring, may exhibit antibacterial properties. Investigations into its effects on bacterial growth and resistance mechanisms could lead to new antibiotics .
- Indole derivatives, such as this compound, have been studied for their plant hormone-like effects. Researchers explore their impact on plant growth, stress tolerance, and disease resistance. Investigating the potential of this compound in agriculture could yield valuable insights .
- The oxetane ring in this molecule is of interest in materials science. Researchers have used similar structures as monomers for polymer synthesis. Understanding the reactivity and stability of oxetane-containing compounds contributes to advancements in materials and coatings .
- The chiral center in the azetidine ring offers opportunities for asymmetric synthesis. Scientists have explored its use as a chiral auxiliary or ligand in catalytic reactions. Investigating its role in enantioselective transformations could lead to efficient synthetic routes .
Medicinal Chemistry and Drug Development
Antiviral Activity
Antibacterial Agents
Agricultural Applications
Materials Science and Organic Synthesis
Catalysis and Asymmetric Synthesis
Future Directions
The future directions for research on “(1-(Methylsulfonyl)azetidin-3-yl)(4-(3-(trifluoromethyl)phenyl)piperazin-1-yl)methanone” could involve further studies on its synthesis, molecular structure, chemical reactions, mechanism of action, and physical and chemical properties. Additionally, its potential therapeutic applications could be explored, given that similar compounds have shown a broad range of biological activities .
properties
IUPAC Name |
(1-methylsulfonylazetidin-3-yl)-[4-[3-(trifluoromethyl)phenyl]piperazin-1-yl]methanone |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H20F3N3O3S/c1-26(24,25)22-10-12(11-22)15(23)21-7-5-20(6-8-21)14-4-2-3-13(9-14)16(17,18)19/h2-4,9,12H,5-8,10-11H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IRLUOFXIAHDAOZ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CS(=O)(=O)N1CC(C1)C(=O)N2CCN(CC2)C3=CC=CC(=C3)C(F)(F)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H20F3N3O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
391.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
(1-(Methylsulfonyl)azetidin-3-yl)(4-(3-(trifluoromethyl)phenyl)piperazin-1-yl)methanone |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.